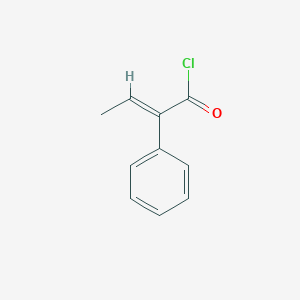
(E)-2-phenylbut-2-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-phenylbut-2-enoyl chloride is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of a phenyl group attached to a butenoyl chloride moiety. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-2-phenylbut-2-enoyl chloride can be synthesized through several methods. One common approach involves the reaction of (E)-2-phenylbut-2-enoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride with the release of sulfur dioxide (SO2) or carbon monoxide (CO) and carbon dioxide (CO2) as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-phenylbut-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the chloride group with a nucleophile, such as an amine, alcohol, or thiol, to form amides, esters, or thioesters, respectively.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Although less common, oxidation reactions can convert the acyl chloride to other functional groups, such as carboxylic acids or ketones, under specific conditions.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Reagents like amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) formed during the reaction.
Reduction: Reducing agents like LiAlH4 or NaBH4 are used in anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), under inert atmosphere conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic acyl substitution reactions.
Alcohols: Formed through reduction reactions.
Carboxylic Acids and Ketones: Formed through oxidation reactions.
Scientific Research Applications
(E)-2-phenylbut-2-enoyl chloride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions, which can alter their properties and functions.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
Mechanism of Action
The mechanism of action of (E)-2-phenylbut-2-enoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines, alcohols, and thiols, to form covalent bonds through nucleophilic acyl substitution. This reactivity is attributed to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the butenoyl moiety.
Cinnamoyl Chloride: Contains a phenyl group attached to an acyl chloride, similar to (E)-2-phenylbut-2-enoyl chloride, but with a different carbon chain length.
Acetyl Chloride: A simpler acyl chloride with a methyl group instead of a phenyl group.
Uniqueness
This compound is unique due to its specific structure, which combines a phenyl group with a butenoyl chloride moiety. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications.
Properties
Molecular Formula |
C10H9ClO |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
(E)-2-phenylbut-2-enoyl chloride |
InChI |
InChI=1S/C10H9ClO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3/b9-2+ |
InChI Key |
GCXIMGKVNVQRNR-XNWCZRBMSA-N |
Isomeric SMILES |
C/C=C(\C1=CC=CC=C1)/C(=O)Cl |
Canonical SMILES |
CC=C(C1=CC=CC=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


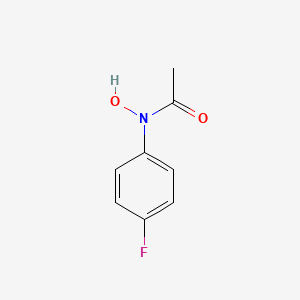
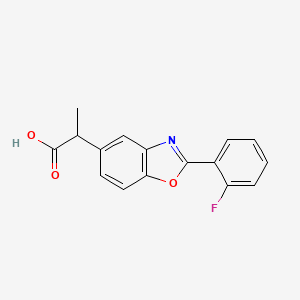

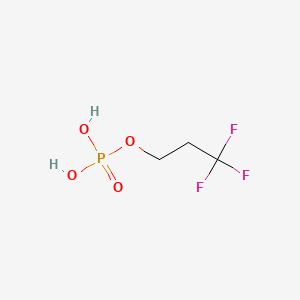
![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
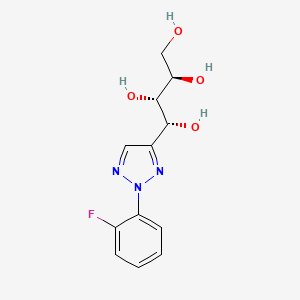
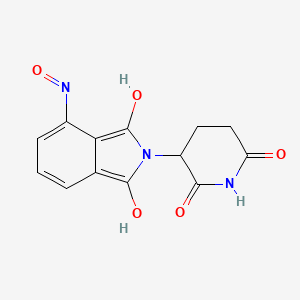

![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
![[(1-Fluoroethenyl)sulfinyl]benzene](/img/structure/B13417403.png)

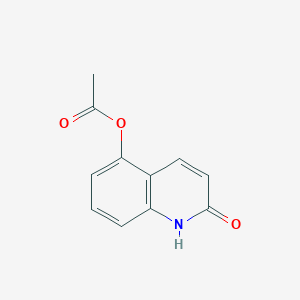
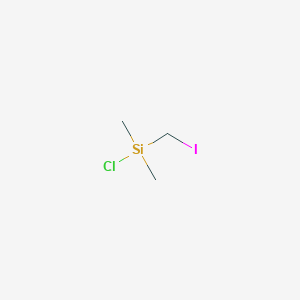
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol](/img/structure/B13417418.png)
